

Application Notes and Protocols for the Analytical Characterization of 2-(hexyloxy)aniline

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Compound of Interest

Compound Name: 2-(Hexyloxy)aniline

Cat. No.: B1317180

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These application notes provide detailed methodologies for the comprehensive analytical characterization of **2-(hexyloxy)aniline**, a key intermediate in the synthesis of various organic materials, including pharmaceuticals and liquid crystals. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are designed to ensure accurate identification, purity assessment, and physicochemical characterization.

Physicochemical Properties

A summary of key physicochemical properties for **2-(hexyloxy)aniline** and its isomer, 4-(hexyloxy)aniline, is presented below for reference.

Property	2-(hexyloxy)aniline	4-(hexyloxy)aniline
Molecular Formula	C ₁₂ H ₁₉ NO	C ₁₂ H ₁₉ NO
Molecular Weight	193.29 g/mol	193.29 g/mol [1]
Appearance	-	White to brown solid[2]
Melting Point	-	43-45 °C[1][3]
Boiling Point	-	155-158 °C at 5 mmHg[1][3]
CAS Number	52464-50-3	39905-57-2[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **2-(hexyloxy)aniline**.

Application Note

This method is suitable for determining the purity of **2-(hexyloxy)aniline** and identifying any related impurities. The protocol is based on established methods for aniline derivatives and can be adapted for routine quality control.[4][5] Derivatization is generally not required for this compound due to its volatility, but for trace analysis or complex matrices, derivatization with agents like 4-carbethoxyhexafluorobutyl chloride can be employed to improve sensitivity and chromatographic performance.[6]

Experimental Protocol

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the **2-(hexyloxy)aniline** sample.
- Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
- For analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

- If an internal standard is used (e.g., N-methylaniline), add it to the final solution at a known concentration.[6]

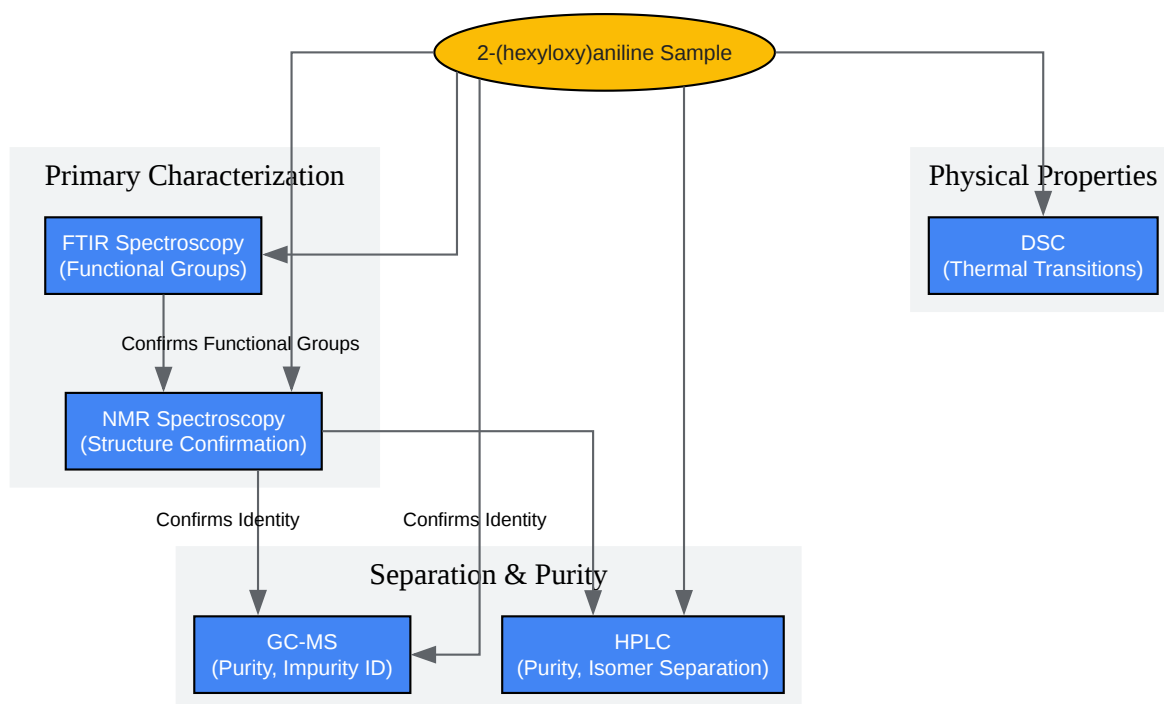
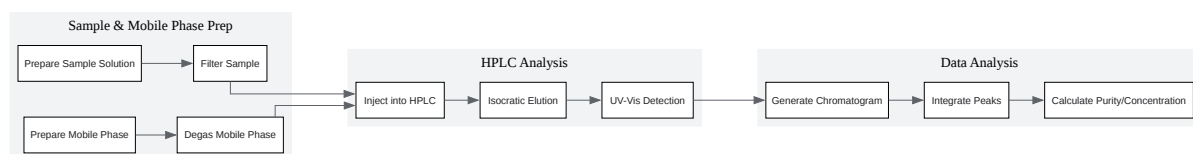
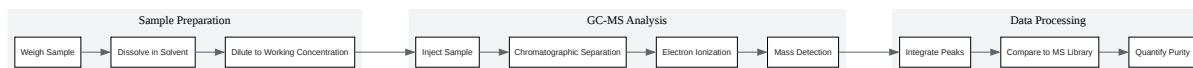
2. GC-MS Instrumentation and Conditions:

Parameter	Recommended Setting
Gas Chromatograph	Agilent 6890N or equivalent
Mass Spectrometer	Agilent 5975i MS or equivalent
Column	DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[3]
Inlet Temperature	280 °C[3]
Injection Volume	1 µL
Injection Mode	Split (e.g., 20:1) or splitless for trace analysis
Oven Temperature Program	Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp.	290 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-500 amu

Data Presentation

Compound	Retention Time (min)	Key Mass Fragments (m/z)
2-(hexyloxy)aniline	To be determined experimentally	Expected fragments: M+• at 193, and fragments corresponding to loss of the hexyloxy chain and aniline core.

Experimental Workflow



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